molecular formula C17H20N2O3S B13652532 5-Morpholino-3-phenethoxythiophene-2-carboxamide

5-Morpholino-3-phenethoxythiophene-2-carboxamide

Cat. No.: B13652532
M. Wt: 332.4 g/mol
InChI Key: JJJHUZCALLGOMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-3-phenethoxythiophene-2-carboxamide typically involves the reaction of 3-phenethoxythiophene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Morpholino-3-phenethoxythiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Morpholino-3-phenethoxythiophene-2-carboxamide involves targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis. This complex is crucial for the bacterial respiratory chain, and inhibition of QcrB disrupts the electron transport chain, leading to bacterial cell death .

Comparison with Similar Compounds

    5-Morpholino-3-phenethoxythiophene-2-carboxamide analogues: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.

    Other morpholino-thiophenes: Compounds such as 5-morpholino-3-phenylthiophene-2-carboxamide.

Uniqueness: this compound stands out due to its specific activity against Mycobacterium tuberculosis and its potential as a lead compound for new antibiotic development. Its unique structure allows for specific interactions with the QcrB subunit, making it a promising candidate for further research .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

5-morpholin-4-yl-3-(2-phenylethoxy)thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O3S/c18-17(20)16-14(22-9-6-13-4-2-1-3-5-13)12-15(23-16)19-7-10-21-11-8-19/h1-5,12H,6-11H2,(H2,18,20)

InChI Key

JJJHUZCALLGOMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(S2)C(=O)N)OCCC3=CC=CC=C3

Origin of Product

United States

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